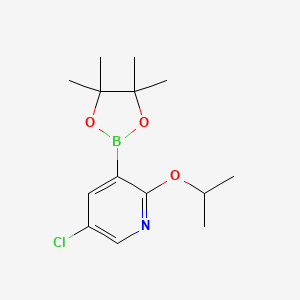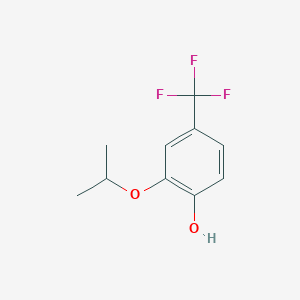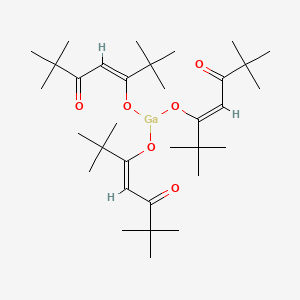![molecular formula C46H65Cl2N2PRuS B6338423 Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride CAS No. 1190427-50-9](/img/structure/B6338423.png)
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride is a complex organometallic compound. It is widely recognized for its role as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its violet to brown powder form and has a molecular formula of C46H65Cl2N2PRuS with a molecular weight of 881.04 .
作用机制
Target of Action
The primary target of this compound is the olefinic double bonds present in organic substrates. The compound acts as a catalyst in various organic reactions, particularly in olefin metathesis .
Mode of Action
This compound, a ruthenium-based catalyst , interacts with its targets through a process known as metathesis . In this process, the compound facilitates the breaking and reforming of carbon-carbon double bonds in the substrate . The presence of the ruthenium atom and the carbene ligands in the compound enhances its reactivity and selectivity .
Biochemical Pathways
The compound primarily affects the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of carbon skeletons in organic molecules . The downstream effects include the formation of new organic compounds with altered structures .
Pharmacokinetics
In terms of its use in chemical reactions, the compound is known for itshigh reactivity and selectivity .
Result of Action
The action of the compound results in the formation of new organic compounds through the process of olefin metathesis . This can lead to the synthesis of complex organic compounds from simpler ones, making it a valuable tool in organic synthesis .
准备方法
The synthesis of Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride involves several steps:
Synthesis of the Ligand: The ligand 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene is synthesized through the reaction of appropriate precursors under controlled conditions.
Formation of the Ruthenium Complex: The ligand is then reacted with a suitable ruthenium precursor, such as ruthenium trichloride, in the presence of tricyclohexylphosphine and 2-thienylmethylene.
化学反应分析
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride is known to undergo various types of chemical reactions:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound is involved in substitution reactions where ligands can be replaced by other chemical groups under specific conditions.
科学研究应用
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and amination reactions.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
相似化合物的比较
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride can be compared with other similar compounds such as:
Tricyclohexylphosphine[benzylidene]ruthenium(II) dichloride: This compound has a similar structure but with different ligands, leading to variations in catalytic activity and selectivity.
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene ligated-rhodium complex: This compound is used as a catalyst in selective hydrogenation reactions and has different reactivity compared to the ruthenium complex.
属性
IUPAC Name |
dichloro-[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-(thiophen-2-ylmethylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2.C18H33P.C5H4S.2ClH.Ru/c1-14-9-16(3)22(17(4)10-14)24-13-25(21(8)20(24)7)23-18(5)11-15(2)12-19(23)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-3-2-4-6-5;;;/h9-12H,1-8H3;16-18H,1-15H2;1-4H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNQTSQYLEOMN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(N(C2=[Ru](=CC3=CC=CS3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65Cl2N2PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190427-50-9 |
Source


|
| Record name | [1,3-bis(2,4,6-trimethylphenyl)-4,5-dimethylimidazol-2-ylidene]dichloro(2-thienylmethylidene)(tricyclohexylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














